2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide
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Overview
Description
2-({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with a pyridazinone moiety and a sulfanylacetamide group
Preparation Methods
The synthesis of 2-({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]pyrimidin-2-yl}sulfanyl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with various amines to yield the corresponding acetamides . Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Substitution Reactions: The sulfanyl group can be substituted with various nucleophiles such as hydrazine hydrate and aniline to form 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, similar compounds often undergo these reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, aniline, and various amines.
Scientific Research Applications
2-({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives, including this compound, have been studied for their potential anticancer, antitubercular, and anti-HIV activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various biologically active molecules.
Materials Science: The unique structural features of this compound may be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]pyrimidin-2-yl}sulfanyl)acetamide is not explicitly detailed in the literature. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact mechanism of action for this compound.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and pyridazinone derivatives. For example:
6-Methyl-2-thiouracil: Used as a precursor in the synthesis of various S-alkyl derivatives with anticonvulsant activity.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis of the target compound.
The uniqueness of 2-({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]pyrimidin-2-yl}sulfanyl)acetamide lies in its combined structural features, which may confer distinct biological and chemical properties.
Properties
CAS No. |
578701-33-4 |
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Molecular Formula |
C12H13N5O3S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-[4-methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C12H13N5O3S/c1-7-5-10(15-12(14-7)21-6-8(13)18)20-9-3-4-11(19)17(2)16-9/h3-5H,6H2,1-2H3,(H2,13,18) |
InChI Key |
FBYUYSUFPPVSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N)OC2=NN(C(=O)C=C2)C |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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